![molecular formula C12H17N3O B249313 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol, also known as DM-PPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DM-PPO is a fluorescent probe that has been utilized to study the dynamics of membrane proteins, as well as the interactions between proteins and lipid membranes. In
Wirkmechanismus
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe that works by binding to the hydrophobic regions of the membrane. The fluorescent properties of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol allow researchers to track the movement of the probe within the membrane. This information can then be used to study the dynamics of membrane proteins and the interactions between proteins and lipid membranes.
Biochemical and Physiological Effects
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has no known biochemical or physiological effects. It is a non-toxic compound that has been used in various lab experiments without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments. It is a non-toxic compound that can be used in live-cell imaging experiments. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is highly sensitive and can detect small changes in membrane dynamics. However, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe and can only be used in experiments that utilize fluorescence microscopy.
Zukünftige Richtungen
There are several future directions for research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol. One possible direction is to study the interactions between 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol and specific membrane proteins. This information could provide insights into the mechanisms of various cellular processes. Additionally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in drug discovery. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could be used to screen potential drug candidates for their effects on membrane dynamics. Finally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in medical imaging. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could potentially be used to detect and track the movement of cancer cells within the body.
Conclusion
In conclusion, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a unique chemical compound that has gained significant attention in scientific research. Its fluorescent properties make it a valuable tool for studying membrane proteins and lipid membranes. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments, including its non-toxicity and high sensitivity. However, there are also some limitations to its use. Future research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could provide valuable insights into various cellular processes and could potentially lead to new medical applications.
Synthesemethoden
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol can be synthesized through a multi-step process. The first step involves the synthesis of 1,5-dimethyl-1H-benzimidazole, which is then reacted with chloroacetonitrile to form 1-(1,5-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile. This intermediate is then reacted with 3-aminopropanol to yield 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol.
Wissenschaftliche Forschungsanwendungen
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been widely used in scientific research as a fluorescent probe to study membrane proteins. Membrane proteins play a crucial role in various cellular processes, including signal transduction, ion transport, and cell-cell communication. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the dynamics of membrane proteins, such as the movement of ion channels and receptors within the membrane. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the interactions between proteins and lipid membranes.
Eigenschaften
Produktname |
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol |
---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-[(1,5-dimethylbenzimidazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-11-10(8-9)14-12(15(11)2)13-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DMLFWIXGKIVDCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.